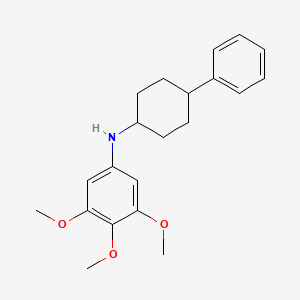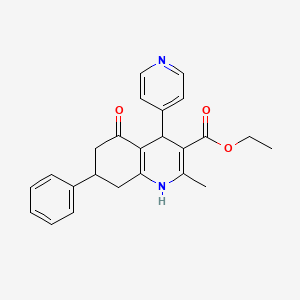![molecular formula C21H29N5O B5202642 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as PPNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PPNP is a nicotinamide derivative that has shown promising results in various scientific studies, making it a subject of interest in the field of medicinal chemistry.
Mécanisme D'action
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide acts by binding to the active site of its target enzymes, inhibiting their activity. This mechanism of action makes it a potential candidate for the development of enzyme inhibitors for various diseases.
Biochemical and Physiological Effects:
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, which are important signaling molecules involved in various cellular processes. 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to have anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, one of the limitations of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide. One potential direction is the development of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide analogs with improved properties, such as increased solubility and potency. Another direction is the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in combination with other drugs, to determine its potential synergistic effects. Additionally, the study of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide in animal models and clinical trials can provide valuable insights into its potential applications in human health.
Méthodes De Synthèse
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide can be synthesized through a multistep process that involves the reaction of 2-pyridinylpropylamine with nicotinic acid, followed by the addition of propylpiperazine and subsequent reduction to form the final product. This synthesis method has been optimized to yield high purity and high yield of 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide.
Applications De Recherche Scientifique
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. 6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has also been found to have anticancer properties, as it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
6-(4-propylpiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-12-25-13-15-26(16-14-25)20-9-8-18(17-24-20)21(27)23-11-5-7-19-6-3-4-10-22-19/h3-4,6,8-10,17H,2,5,7,11-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUCVCQSNLTQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5202590.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)
![N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5202592.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5202609.png)
![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)
![N-benzyl-N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5202627.png)
![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)

![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)